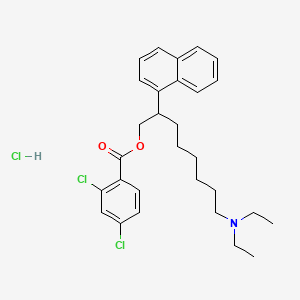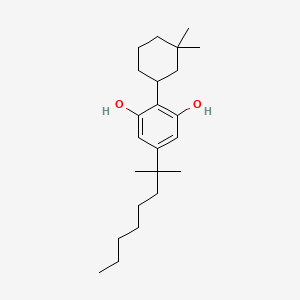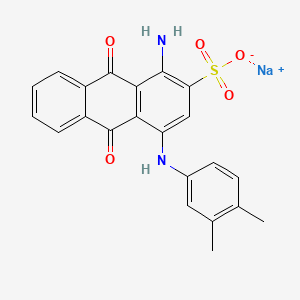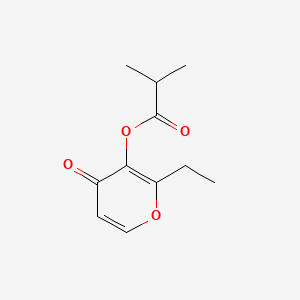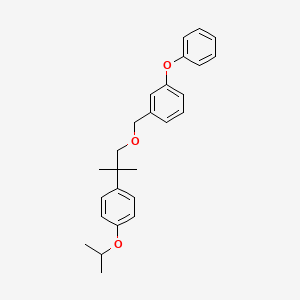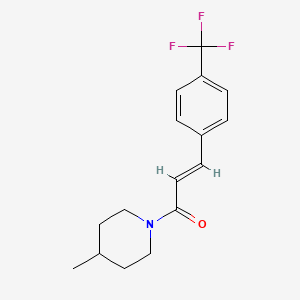
4-Methyl-1-(4-trifluoromethylcinnamoyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-(4-trifluoromethylcinnamoyl)piperidine is a synthetic organic compound that belongs to the piperidine class of chemicals. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound, in particular, is characterized by the presence of a piperidine ring substituted with a 4-methyl group and a 4-trifluoromethylcinnamoyl moiety.
Méthodes De Préparation
The synthesis of 4-Methyl-1-(4-trifluoromethylcinnamoyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.
Introduction of the 4-Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar alkylating agents.
Attachment of the 4-Trifluoromethylcinnamoyl Moiety: This step involves the coupling of the piperidine derivative with 4-trifluoromethylcinnamic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
4-Methyl-1-(4-trifluoromethylcinnamoyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Applications De Recherche Scientifique
4-Methyl-1-(4-trifluoromethylcinnamoyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-1-(4-trifluoromethylcinnamoyl)piperidine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
4-Methyl-1-(4-trifluoromethylcinnamoyl)piperidine can be compared with other piperidine derivatives, such as:
- 4-Methyl-1-(3-trifluoromethylphenylcarbamoyl)piperidine
- 4-Methyl-1-(4-methylthiophenylcarbamoyl)piperidine
- 4-Methyl-1-(4-methyl-3-nitrophenylcarbamoyl)piperidine
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties . The presence of the trifluoromethylcinnamoyl moiety in this compound imparts unique characteristics, such as enhanced lipophilicity and potential biological activity .
Propriétés
Numéro CAS |
105919-44-6 |
|---|---|
Formule moléculaire |
C16H18F3NO |
Poids moléculaire |
297.31 g/mol |
Nom IUPAC |
(E)-1-(4-methylpiperidin-1-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C16H18F3NO/c1-12-8-10-20(11-9-12)15(21)7-4-13-2-5-14(6-3-13)16(17,18)19/h2-7,12H,8-11H2,1H3/b7-4+ |
Clé InChI |
AJBBFQVZSXETHQ-QPJJXVBHSA-N |
SMILES isomérique |
CC1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F |
SMILES canonique |
CC1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


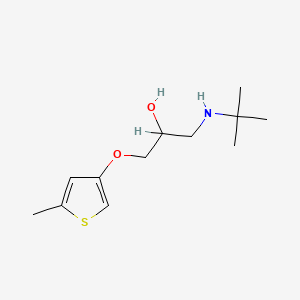
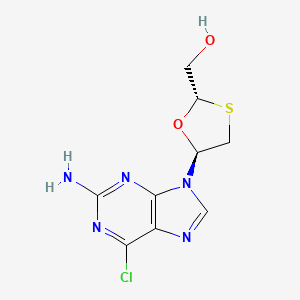
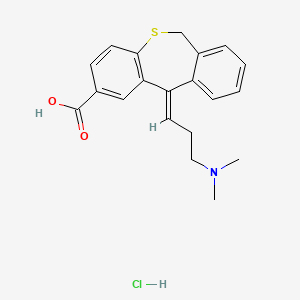
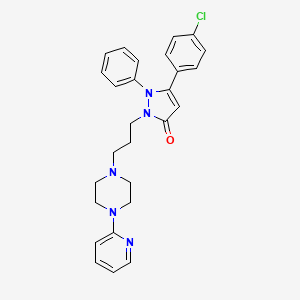
![calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N-phenylcarbamate;dichloride](/img/structure/B12758348.png)
